molecular formula C15H11N B075606 4-Cyanostilbene CAS No. 1552-58-5

4-Cyanostilbene

Cat. No. B075606
CAS RN: 1552-58-5
M. Wt: 205.25 g/mol
InChI Key: WQUHPLQCUQJSQW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanostilbene, also known as 4-phenyl-2-butanone nitrile, is a versatile organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of stilbene, which is a type of organic compound that consists of two phenyl rings connected by an ethylene bridge. 4-Cyanostilbene has been found to possess various biological activities, making it a promising candidate for use in biomedical research.

Mechanism of Action

The mechanism of action of 4-Cyanostilbene is not fully understood, but it is believed to exert its biological effects through the regulation of various signaling pathways. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, 4-Cyanostilbene has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and physiological effects:
4-Cyanostilbene has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Cyanostilbene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the specific needs of a particular experiment. Additionally, 4-Cyanostilbene has been found to exhibit low toxicity, making it a safe and reliable compound for use in laboratory settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 4-Cyanostilbene. One area of interest is the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, research into the synthesis and modification of 4-Cyanostilbene could lead to the development of new and improved compounds with even greater biological activity.

Scientific Research Applications

4-Cyanostilbene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 4-Cyanostilbene exhibits potent antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHPLQCUQJSQW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13041-79-7
Record name 4-Cyanostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 16.55 g (0.1 mol) of 4-cyanobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-n-octylamine, 50 ml of ethyl butyrate as the solvent and 0.0575 g (0.0001 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 100° C., 5.5 g (0.0268 mol) of 4-cyanostilbene, corresponding to a yield of 26.8% of theory, are obtained; melting point 119° C.
Quantity
16.55 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
35.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
26.8%

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